molecular formula C13H16N2O B2841986 N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide CAS No. 2411298-70-7

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide

Cat. No. B2841986
CAS RN: 2411298-70-7
M. Wt: 216.284
InChI Key: HWIPNGDXMIMMKR-UHFFFAOYSA-N
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Description

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide, also known as DMAPY, is a chemical compound that has been extensively studied in the scientific community for its potential applications in various fields. This molecule has a unique structure that makes it an attractive candidate for use in biological and chemical research.

Mechanism of Action

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide exerts its biological effects through the inhibition of various enzymes and proteins, including histone deacetylases and carbonic anhydrases. This inhibition leads to changes in gene expression and cellular signaling, which can result in various physiological effects.
Biochemical and Physiological Effects:
N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of immune responses. Additionally, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide has been shown to have potential as an anti-inflammatory agent and as a modulator of neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide in lab experiments is its unique structure, which allows for the selective targeting of specific enzymes and proteins. Additionally, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide has been shown to have low toxicity and good stability, making it a suitable candidate for use in various experimental settings. However, one limitation of using N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide is its relatively low solubility in aqueous solutions, which can limit its efficacy in certain applications.

Future Directions

There are several potential future directions for research on N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide, including the development of new synthetic methods for its production, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science and nanotechnology. Additionally, further studies are needed to fully understand the mechanism of action of N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide and its effects on various biological systems.

Synthesis Methods

The synthesis of N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide can be achieved through various methods, including the reaction of 2-bromo-N,N-dimethylaniline with propargyl bromide in the presence of a base such as potassium carbonate. This reaction results in the formation of N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide as the main product.

Scientific Research Applications

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

N-[2-(N,3-dimethylanilino)ethyl]prop-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-4-13(16)14-8-9-15(3)12-7-5-6-11(2)10-12/h1,5-7,10H,8-9H2,2-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPNGDXMIMMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C)CCNC(=O)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(N,3-Dimethylanilino)ethyl]prop-2-ynamide

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